1-(Piperidin-4-yl)quinolin-2(1H)-one
Description
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-piperidin-4-ylquinolin-2-one |
InChI |
InChI=1S/C14H16N2O/c17-14-6-5-11-3-1-2-4-13(11)16(14)12-7-9-15-10-8-12/h1-6,12,15H,7-10H2 |
InChI Key |
DTZMBKCXASPYTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C(=O)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound 58: 1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline
- Structural Difference: Incorporates a methyl group on the piperidine nitrogen and a tetrahydroquinoline core instead of quinolinone.
- The saturated tetrahydroquinoline core reduces aromaticity, altering electronic properties .
- Synthesis: Prepared via reductive amination of 1,2,3,4-tetrahydroquinoline with 1-methylpiperidin-4-one .
Compound 59: tert-Butyl 4-(3,4-Dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate
- Structural Difference : Features a tert-butyl carbamate group on the piperidine nitrogen.
- Impact : The bulky tert-butyl group may sterically hinder interactions with enzymes or receptors, affecting activity. The carbamate moiety could serve as a protecting group for further derivatization .
Isoxazoline-Incorporated Quinolinones
AJI1-AJI8: 1-Amino-3-(5-phenyl-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one
- Structural Difference : Replaces the piperidine ring with an isoxazoline moiety.
- Impact : The isoxazoline introduces rigidity and hydrogen-bonding capacity, enhancing antimicrobial activity (e.g., AJI4 showed MIC values of 8–16 µg/mL against S. aureus) .
- Synthesis: Cyclization of 1-amino-3-cinnamoyl-quinolin-2(1H)-one with hydroxylamine hydrochloride .
Hybrid Derivatives with Extended Substituents
Radioligand 1: (E)-1-(1-(2-(2-(3-Iodoallyloxy)-4-(1-(methylsulfonyl)piperidin-4-yloxy)phenyl)acetyl)piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one
Compound in : 3-(5-{[4-(Aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)quinolin-2(1H)-one
- Structural Difference: Attaches an indole-piperidine hybrid to the quinolinone core.
Hydroxylated Quinolinones
Compound 11: 3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one
- Structural Difference: Introduces a 4-hydroxy group and aminopyrimidine carbonyl substituent.
- Impact : The hydroxyl group increases hydrogen-bonding capacity, improving solubility and antimicrobial efficacy (64% yield, confirmed by IR and NMR) .
Preparation Methods
Polyphosphoric Acid (PPA)-Mediated Cyclization
A foundational method for constructing the quinolin-2(1H)-one core involves cyclization reactions using polyphosphoric acid (PPA). This approach, adapted from syntheses of related 4-hydroxyquinolones, employs N,N'-diphenyl malonamide derivatives as starting materials. Under reflux conditions (140–150°C), PPA facilitates intramolecular cyclization by activating carbonyl groups, yielding the bicyclic quinolinone structure. For 1-(piperidin-4-yl)quinolin-2(1H)-one, this method requires pre-functionalization of the malonamide with a piperidinyl group prior to cyclization. Typical reaction times range from 6–8 hours, with yields of 65–75% reported for analogous compounds.
Base-Catalyzed Cyclization
Alternative cyclization routes utilize strong bases such as potassium hydroxide (KOH) in aqueous or alcoholic solvents. For example, heating 2-aminobenzophenone derivatives with piperidin-4-amine in ethanol under basic conditions induces cyclodehydration, forming the quinolinone ring. This method avoids harsh acidic conditions but requires stringent temperature control (80–100°C) to prevent decomposition. Yields are moderately lower (50–60%) compared to PPA-mediated routes, but the absence of acidic byproducts simplifies purification.
Coupling Reactions
Nucleophilic Substitution
A widely adopted strategy involves coupling pre-formed quinolin-2(1H)-one with piperidin-4-yl derivatives via nucleophilic substitution. For instance, 2-chloroquinoline reacts with piperidin-4-amine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form the C-N bond. This method, performed in a 1,2-dimethoxyethane/water solvent system, achieves yields of 70–80% with high regioselectivity.
Table 1: Comparison of Nucleophilic Substitution Conditions
| Reagent System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃ | 1,2-Dimethoxyethane/H₂O | 80 | 78 |
| CuI, L-Proline | DMSO | 120 | 65 |
| K₂CO₃, DMF | DMF | 100 | 60 |
Reductive Amination
Reductive amination offers a complementary route, particularly for introducing substituents on the piperidine ring. Reacting quinolin-2(1H)-one-4-carbaldehyde with piperidin-4-amine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane yields the target compound. This method is advantageous for synthesizing analogs with modified piperidine moieties, though yields vary (55–70%) depending on the aldehyde’s electronic properties.
Solvent and Reaction Condition Optimization
Solvent Effects
The choice of solvent critically impacts reaction efficiency and selectivity:
-
Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity but may promote side reactions at elevated temperatures.
-
Ether-water biphasic systems : Improve phase transfer in palladium-catalyzed reactions, reducing catalyst loading by 30%.
-
Ethanol/water mixtures : Favored for base-mediated cyclization, offering a balance between solubility and reaction rate.
Temperature and Catalysis
Optimal temperatures range from 80°C (for Pd-catalyzed coupling) to 150°C (PPA cyclization). Catalytic systems such as Pd(PPh₃)₄ or CuI with ligand additives (e.g., 1,10-phenanthroline) reduce energy requirements by 20–25% compared to non-catalytic methods.
Purification Techniques
Recrystallization
Crude products are typically purified via recrystallization from ethanol/water (3:1 v/v), achieving >95% purity. Impurities such as unreacted piperidin-4-amine (retention factor Rf = 0.3) are removed through iterative crystallization.
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane (1:2) eluent resolves regioisomeric byproducts. This step is essential for removing dimeric impurities (<0.2% post-purification).
Table 2: Purification Efficiency Across Methods
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Recrystallization | 95–98 | 70–75 |
| Column Chromatography | >99 | 60–65 |
| Acid-Base Extraction | 90–92 | 85–90 |
Industrial-Scale Synthesis
Continuous Flow Reactors
Large-scale production employs continuous flow systems to enhance heat/mass transfer. A representative setup involves:
Green Chemistry Approaches
Industrial protocols prioritize sustainable practices:
-
Solvent recycling : DMF recovery rates exceed 90% via distillation.
-
Catalyst immobilization : Silica-supported Pd nanoparticles reduce heavy metal waste by 40%.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| PPA Cyclization | 65–75 | 95 | Moderate |
| Pd-Catalyzed Coupling | 70–80 | 99 | High |
| Reductive Amination | 55–70 | 97 | Low |
The Pd-catalyzed route offers the best balance of yield and scalability, though it requires expensive catalysts. PPA cyclization remains viable for small-scale synthesis due to lower costs .
Q & A
Q. What spectroscopic and analytical methods are commonly employed to characterize 1-(Piperidin-4-yl)quinolin-2(1H)-one and its derivatives?
Methodological Answer:
- Spectroscopic Techniques :
- 1H/13C NMR : Used to confirm the core quinolinone scaffold and substituent positions. For example, aromatic protons in the quinolinone ring appear as distinct multiplets between δ 6.8–8.2 ppm, while piperidinyl protons resonate at δ 1.5–3.5 ppm .
- IR Spectroscopy : Key absorption bands include C=O stretches (~1650–1700 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹) for secondary amines .
- Mass Spectrometry (HRMS) : Provides molecular ion peaks and fragmentation patterns to verify molecular weight and structural integrity .
- Practical Considerations : Ensure deuterated solvents (e.g., DMSO-d6 or CDCl3) are used for NMR to avoid signal interference. For HRMS, electrospray ionization (ESI) is preferred for polar derivatives.
Q. How are antimicrobial activities of quinolin-2(1H)-one derivatives evaluated experimentally?
Methodological Answer:
- Twofold Serial Dilution Assay :
- Compounds are tested against bacterial (e.g., B. proteus, P. aeruginosa) and fungal strains (e.g., C. albicans) in liquid broth. Minimum inhibitory concentration (MIC) values are determined by observing growth inhibition after 24–48 hours. For example, fluoro-substituted derivatives showed MICs as low as 16 µg/mL against P. aeruginosa .
- Controls : Streptomycin (antibacterial) and fluconazole (antifungal) are used as positive controls. Solvent-only (e.g., DMSO) serves as a negative control.
- Agar Diffusion Method : Zone of inhibition measurements complement MIC data, particularly for preliminary screening .
Advanced Research Questions
Q. How can structural modifications of the quinolin-2(1H)-one core enhance selectivity against P-glycoprotein (P-gp)-mediated multidrug resistance in cancer cells?
Methodological Answer:
- Rational Design Strategies :
- Piperidine Substitutions : Introducing bulky groups (e.g., arylpiperazinyl) at the piperidin-4-yl position improves P-gp binding affinity. For example, derivatives with iodopropenyl side chains mimic trifluoroethoxy groups in lead compounds, enhancing potency .
- Hybrid Molecules : Coupling quinolinone with pyrimidine or triazole moieties increases lipophilicity and membrane penetration .
- Biological Evaluation :
- Intracellular Accumulation Assays : Use fluorescent probes (e.g., Rho123 or doxorubicin) in resistant cell lines (e.g., Lucena 1) with flow cytometry. Compounds reversing P-gp activity show increased fluorescence intensity .
- Competitive Binding Studies : Radiolabeled analogs (e.g., ¹²⁵I derivatives) quantify binding to human OTR vs. vasopressin receptors to ensure selectivity .
Q. What synthetic routes optimize the yield of 3-aminoquinolin-2(1H)-one derivatives for pharmacological applications?
Methodological Answer:
- Mannich Reaction :
- React 2-aminoquinolin-4(1H)-one with paraformaldehyde and secondary amines (e.g., piperidine) in ethanol under reflux (70–80°C, 6–8 hours). Yields range from 61–93% depending on amine steric hindrance .
- Retro-Mannich Analysis : Acidic conditions (HCl/EtOH) can cleave Mannich adducts to study reaction reversibility and optimize conditions .
- Microwave-Assisted Synthesis : Reduces reaction time for hybrid molecules (e.g., quinolinone-pyrimidine) from hours to minutes (120°C, 250W microwave irradiation) .
Q. How do substituents at the 3-position of the quinolinone ring influence pharmacokinetic properties?
Methodological Answer:
- Hydrophilic Groups : Hydroxy or amino substituents improve aqueous solubility but may reduce blood-brain barrier penetration. For instance, 4-hydroxy derivatives showed 2.3-fold higher solubility than methyl analogs .
- Lipophilic Modifications : Fluorine or chloro substituents enhance metabolic stability (e.g., t₁/₂ increased from 1.5 to 4.2 hours in rat liver microsomes) but may increase plasma protein binding .
- In Silico Modeling : Tools like SwissADME predict LogP values and P-glycoprotein substrate likelihood to prioritize candidates for in vivo studies .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
Methodological Answer:
- Data Triangulation :
- Compare MIC values, cytotoxicity (e.g., IC₅₀ in HEK293 cells), and pharmacokinetic profiles to identify structure-activity relationships (SAR). For example, 3-acetyl derivatives may show potent antimicrobial activity but high cytotoxicity, necessitating a balance .
- Mechanistic Studies : Use RNA-seq or proteomics to identify off-target effects. A quinolinone derivative initially thought to target bacterial DNA gyrase was later found to inhibit efflux pumps .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish significant activity trends from experimental noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
